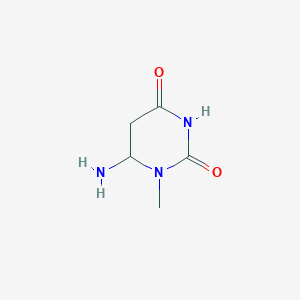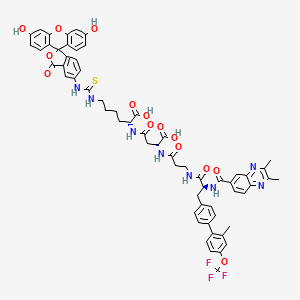
4-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,R,S)-AHPC(Me)-amido-C2-acid is a chiral compound with specific stereochemistry, indicated by the (S,R,S) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC(Me)-amido-C2-acid typically involves multiple steps, including the formation of chiral centers and the introduction of functional groups. The synthetic route may include:
Formation of Chiral Centers: Using chiral catalysts or chiral starting materials to ensure the correct stereochemistry.
Functional Group Introduction: Adding functional groups such as amido and acid groups through reactions like amidation and esterification.
Purification: Techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of (S,R,S)-AHPC(Me)-amido-C2-acid may involve scalable processes such as:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S,R,S)-AHPC(Me)-amido-C2-acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions like nucleophilic substitution using halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
(S,R,S)-AHPC(Me)-amido-C2-acid has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (S,R,S)-AHPC(Me)-amido-C2-acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,S,R)-AHPC(Me)-amido-C2-acid: A stereoisomer with different chiral centers.
(S,S,S)-AHPC(Me)-amido-C2-acid: Another stereoisomer with all chiral centers in the S configuration.
Uniqueness
(S,R,S)-AHPC(Me)-amido-C2-acid is unique due to its specific stereochemistry, which can result in distinct chemical and biological properties compared to its stereoisomers. This uniqueness makes it valuable for specific applications where the (S,R,S) configuration is crucial .
Eigenschaften
Molekularformel |
C27H36N4O6S |
|---|---|
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H36N4O6S/c1-15(17-6-8-18(9-7-17)23-16(2)28-14-38-23)29-25(36)20-12-19(32)13-31(20)26(37)24(27(3,4)5)30-21(33)10-11-22(34)35/h6-9,14-15,19-20,24,32H,10-13H2,1-5H3,(H,29,36)(H,30,33)(H,34,35)/t15-,19+,20-,24+/m0/s1 |
InChI-Schlüssel |
NMPQIUBZJDYREV-RXYORGTDSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)O)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


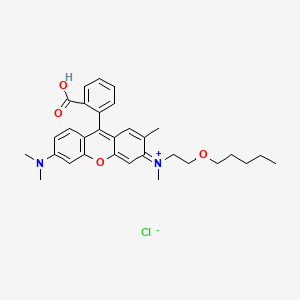
![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester](/img/structure/B12364536.png)
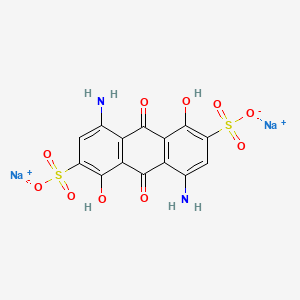
![3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12364552.png)
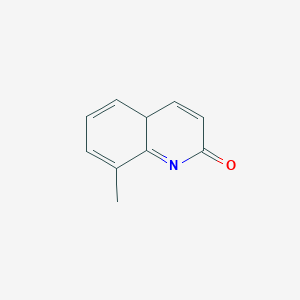
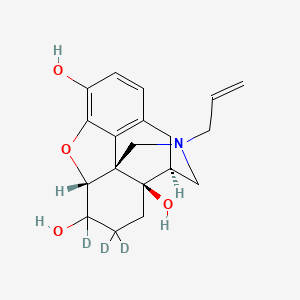
![4-[[4-[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]-2-ethoxy-6-propylphenoxy]methyl]-2-methoxy-5-methylbenzoic acid](/img/structure/B12364573.png)
![3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12364577.png)

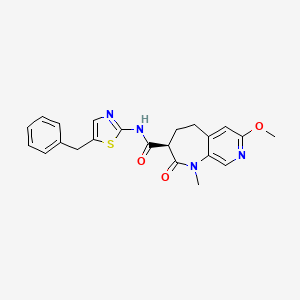
![(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate](/img/structure/B12364600.png)
